2-Nitroaniline Hydrochloride
Overview
Description
2-Nitroaniline is an organic compound with the formula H2NC6H4NO2. It is a derivative of aniline, carrying a nitro functional group in position 2 . It is mainly used as a precursor to o-phenylenediamine . The hydrochloride form of 2-Nitroaniline has a CAS Number of 15873-52-6 .
Synthesis Analysis
2-Nitroaniline is prepared commercially by the reaction of 2-nitrochlorobenzene with ammonia . Many other methods exist for the synthesis of this compound. Direct nitration of aniline is inefficient since anilinium is produced instead .Molecular Structure Analysis
The optimized molecular geometry, bond orders, atomic charges, harmonic vibrational wave numbers and intensities of vibrational bands of 2-nitroaniline and its cation were calculated at DFT levels invoking two different basis sets 6-31G** and 6-31+G** .Chemical Reactions Analysis
2-Nitroaniline is the main precursor to phenylenediamines, which are converted to benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . Aside from its reduction to phenylenediamine, 2-nitroaniline undergoes other reactions anticipated for aromatic amines .Physical And Chemical Properties Analysis
2-Nitroaniline has a relative density of 1.442, a boiling point of 284 °C, a melting point of 71.5 °C, and a flash point of 168.3 °C. It is soluble in ethanol and ether, and slightly soluble in water .Scientific Research Applications
Environmental Pollution Remediation
2-Nitroaniline Hydrochloride: is recognized as an environmental pollutant due to its production from various anthropogenic activities such as dye and pharmaceutical production. It’s known for its toxic, carcinogenic, and mutagenic effects, which can accumulate in food chains and disrupt biological cycles . The substance is a priority toxic pollutant and requires effective removal techniques from industrial wastewater and other sources.
Catalytic Reduction
The compound is often reduced to a less toxic and environmentally benign product, o-phenylenediamine , using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems . Silica-supported gold nanoparticles are a frequently reported catalyst for this reduction process in aqueous media .
Synthesis of Pharmaceuticals
o-Phenylenediamine: , the product of catalytic reduction of 2-Nitroaniline, is used as a precursor in the synthesis of various pharmaceutical products. This includes the development of drugs that may have antioxidant and antiseptic properties .
Production of Dyes and Pigments
The reduction product, o-phenylenediamine , is also a key precursor in the synthesis of dyes. These dyes are utilized in various industries, including textiles, where vibrant colors and fastness are essential properties .
Agriculture and Pesticide Development
2-Nitroaniline Hydrochloride serves as a precursor for the synthesis of pesticides. These pesticides play a crucial role in protecting crops from pests and diseases, thereby supporting agricultural productivity .
Material Science and Nanotechnology
In material science, the reduction of 2-Nitroaniline Hydrochloride is critical for the synthesis of nanoparticles, particularly metal nanoparticles like silver and gold. These nanoparticles have a wide range of applications, including in the fabrication of sensors, catalysts, and as components in electronic devices .
Mechanism of Action
Target of Action
2-Nitroaniline primarily targets the biochemical pathways involved in the synthesis of dyes, pharmaceuticals, and specialty chemicals . It is mainly used as a precursor to o-phenylenediamine .
Mode of Action
2-Nitroaniline interacts with its targets through a series of chemical reactions. The nitro group in 2-Nitroaniline is highly reactive and participates in diverse reactions such as coupling, condensation, and nucleophilic substitution . It is protonated to give the anilinium salts . Owing to the influence of the nitro substituent, the amine exhibits a basicity nearly 100,000x lower than aniline itself .
Biochemical Pathways
2-Nitroaniline affects the biochemical pathways involved in the synthesis of benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
Pharmacokinetics
The pharmacokinetics of 2-Nitroaniline and its derivatives have been investigated in rats, mice, and humans . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity .
Result of Action
The molecular and cellular effects of 2-Nitroaniline’s action are primarily observed in its reduction to phenylenediamine . This reduction process results in a less toxic and environmentally benign product, making 2-Nitroaniline a valuable compound in various industries .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2-Nitroaniline. It is a highly toxic environmental contaminant, and its presence, even at low levels in water, is harmful to aquatic life and humans due to its toxic, carcinogenic, and mutagenic effects . Therefore, effective techniques to remove 2-Nitroaniline from industrial wastewater and other sources are crucial .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-nitroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCTLMBKVTNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575910 | |
Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroaniline Hydrochloride | |
CAS RN |
15873-52-6 | |
Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitroaniline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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